Losigamone, specifically the enantiomer (+)-Losigamone, is derived from a synthetic route that transforms commercially available starting materials into this biologically active compound. It belongs to the class of compounds known as furanones, which are characterized by their five-membered ring structure containing an oxygen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for Losigamone is (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one, with a molecular formula of C12H11ClO4 and a molecular weight of 254.66 g/mol .
The synthesis of Losigamone involves several key steps:
In industrial settings, these methods are adapted for larger scale production, optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry may also be employed for efficiency.
Losigamone's molecular structure features a furan ring with substituents that include a chlorophenyl group and a hydroxymethyl group. The compound's stereochemistry is critical to its activity, as both enantiomers exhibit different pharmacological profiles.
Losigamone participates in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides in substitution reactions.
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can serve as intermediates in further synthetic applications.
The mechanism of action of Losigamone primarily involves modulation of neuronal ion channels, particularly sodium and calcium channels. By inhibiting excessive ion influx, it stabilizes neuronal membranes and prevents abnormal electrical activity associated with seizures. Additionally, Losigamone interacts with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission which contributes to its anticonvulsant effects .
Losigamone is typically presented as a crystalline solid. Its solubility characteristics are important for formulation into pharmaceutical products.
Key chemical properties include:
Losigamone has several scientific applications:
Losigamone ((±)-5(R,S)-5-(2-chlorophenyl)hydroxymethyl)-4-methoxy(5H)-furanone) represents a distinct chemical class among investigational antiepileptic drugs (AEDs), classified as a β-methoxy-butenolide derivative [2] [5]. Structurally characterized by a furanone ring with chlorophenyl and methoxy substituents, its molecular formula is C₁₂H₁₁ClO₄ with a molar mass of 254.67 g/mol [5]. Losigamone exhibits multimodal mechanisms targeting neuronal excitability through several pathways:
GABAergic Modulation: Losigamone demonstrates complex interactions with the GABA system. While initial studies suggested potentiation of GABA-induced chloride influx in primary spinal cord neuron cultures (EC₅₀ ≈ 100 μM), subsequent research revealed no significant enhancement of GABAergic inhibitory postsynaptic potentials in hippocampal slices [4] [7]. This regional specificity suggests differential receptor subunit expression may influence its pharmacological effects. The compound also reduces epileptiform activity induced by chloride channel antagonists like picrotoxin [7].
Voltage-Gated Sodium Channel Blockade: Losigamone preferentially inhibits persistent sodium currents (INaP) over transient sodium currents in hippocampal neurons. At therapeutically relevant concentrations (100-200 μM), it reduces INaP by 25-40% without significantly affecting transient sodium currents [6]. This selective blockade stabilizes neuronal membranes and reduces sustained high-frequency firing associated with seizure propagation. The INaP suppression occurs through acceleration of slow inactivation processes, distinct from classical sodium channel blockers like phenytoin [6] [9].
Potassium Channel Activation: Evidence suggests losigamone modulates voltage-dependent potassium channels, particularly enhancing delayed rectifier currents [4]. This hyperpolarizing influence complements its sodium channel blockade by increasing the seizure threshold and reducing neuronal hyperexcitability.
Enantiomer-Specific Pharmacology: The racemic mixture exhibits stereoselective properties, with the (+)-enantiomer demonstrating greater effects on excitatory amino acid-mediated processes compared to the (–)-enantiomer [5]. This differential activity profile suggests potential for future enantiomer-specific development.
Table 1: Electrophysiological Effects of Losigamone in Experimental Models
Target System | Experimental Model | Effect | Concentration |
---|---|---|---|
Persistent Na⁺ Current (INaP) | Hippocampal slice neurons | 25-40% reduction | 100-200 μM |
GABA-induced Cl⁻ influx | Primary spinal cord cultures | Potentiation | EC₅₀ ≈ 100 μM |
Spontaneous synaptic activity | Cultured hippocampal neurons | Frequency reduction | 100-200 μM |
Potassium currents | Cortical neurons | Delayed rectifier enhancement | 50-150 μM |
The developmental trajectory of losigamone exemplifies the transition from serendipitous discovery to targeted neuropharmacological research:
1988: Initial ascending dose tolerance and pharmacokinetic studies in healthy male volunteers established preliminary safety profiles and absorption characteristics, revealing rapid oral absorption with peak plasma concentrations within 2-3 hours and an elimination half-life of 4-7 hours [1] [4].
Early 1990s: Preclinical investigations demonstrated broad-spectrum anticonvulsant activity. Losigamone effectively suppressed pentylenetetrazol-induced seizures (ED₅₀ = 24.6 mg/kg), maximal electroshock seizures (ED₅₀ = 48.5 mg/kg), and picrotoxin-induced seizures (ED₅₀ = 40.1 mg/kg) in rodent models [2] [4]. These findings positioned it as a promising candidate for focal epilepsies.
1991: The first human study investigated its add-on potential for refractory focal epilepsy, establishing proof-of-concept for seizure frequency reduction [1] [4].
Mid-late 1990s: Mechanistic studies elucidated its effects on ion channels. Seminal research by Draguhn et al. (1997) demonstrated concentration-dependent reduction of spontaneous synaptic activity in hippocampal neurons without affecting miniature postsynaptic currents, suggesting presynaptic action [6]. The pivotal discovery of selective persistent sodium current blockade emerged from brain slice experiments in 2001 [6].
2000-2003: Phase III clinical trials were conducted by Dr. Willmar Schwabe GmbH focusing on add-on therapy for partial seizures [4] [5]. Despite demonstrated efficacy, development stalled after this phase with no new trials identified since the last Cochrane review update in 2019 [1] [8].
Table 2: Historical Development Timeline of Losigamone
Year | Development Phase | Key Advancement |
---|---|---|
1988 | Phase I | First human pharmacokinetic study |
1991 | Preclinical/Clinical | Proof-of-concept for focal epilepsy |
1993 | Mechanistic Research | Calcium current reduction in dorsal root ganglion neurons |
1997 | Mechanistic Research | Synaptic activity reduction in hippocampal neurons |
2000-2003 | Phase III | Multicenter trials for partial seizures |
2019 | Research Synthesis | Final Cochrane review update |
The development of losigamone responded to critical therapeutic gaps in mid-20th century epilepsy management, particularly addressing the limitations of conventional GABA-centric approaches:
GABAergic Therapy Limitations: Traditional AEDs enhancing GABAergic inhibition (benzodiazepines, barbiturates) exhibit significant tolerability issues, including sedation, cognitive impairment, and development of tolerance [4] [9]. Approximately 30% of epilepsy patients exhibit drug-resistance to existing mechanisms, necessitating novel targets [1] [3]. Losigamone's partial GABA modulation offered an alternative approach without producing full potentiation associated with adverse effects.
Excitatory Neurotransmission Targets: Glutamate-mediated excitotoxicity represents a fundamental pathophysiological mechanism in epilepsy. Excessive glutamate release triggers Ca²⁺ influx through NMDA receptors, activating destructive enzymatic cascades and generating reactive oxygen species (ROS) that perpetuate neuronal hyperexcitability [3] [6]. Losigamone addresses this through presynaptic reduction of glutamate release and modulation of postsynaptic excitability via sodium channel blockade, offering complementary mechanisms to GABAergic drugs.
Oxidative Stress Integration: Emerging research established oxidative stress as both consequence and contributor to epileptogenesis. Seizure-induced mitochondrial dysfunction generates ROS that damage neuronal membranes, proteins, and DNA – particularly vulnerable mitochondrial DNA adjacent to the electron transport chain [3]. The 8-oxo-dG biomarker of oxidative DNA damage increases significantly in kainate-induced seizure models. While not a direct antioxidant, losigamone's reduction of seizure activity indirectly mitigates oxidative neuronal damage.
Channelopathy-Focused Strategies: The recognition that sodium channelopathies underlie numerous epilepsy syndromes directed attention toward INaP as a therapeutic target. Persistent sodium currents constitute only 1-2% of total sodium flux but significantly influence neuronal excitability by enhancing depolarization and facilitating burst firing [6] [9]. Losigamone's selective INaP inhibition provides more physiologically nuanced modulation than classical sodium channel blockers that primarily affect transient currents.
Table 3: Comparative Mechanisms of Action: Losigamone vs. Conventional Antiepileptic Drug Classes
Mechanistic Class | Representative AEDs | Losigamone's Distinctive Attributes |
---|---|---|
GABA Enhancers | Phenobarbital, Benzodiazepines | Modulates without potentiating GABAergic IPSPs; no significant binding to GABA/benzodiazepine receptors |
Sodium Channel Blockers | Phenytoin, Carbamazepine | Selective blockade of persistent Na⁺ currents (INaP) over transient Na⁺ currents |
Calcium Channel Blockers | Ethosuximide | No significant effect on T-type calcium channels |
Glutamate Antagonists | Perampanel | Presynaptic reduction of glutamate release without direct NMDA/AMPA receptor antagonism |
Multiple Mechanisms | Topiramate, Valproate | Combines selective INaP blockade with potassium channel activation and weak GABA modulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0